molecular formula C6H5BrN2O2 B15058967 Methyl 5-bromopyridazine-3-carboxylate CAS No. 1256826-30-8

Methyl 5-bromopyridazine-3-carboxylate

Cat. No.: B15058967
CAS No.: 1256826-30-8
M. Wt: 217.02 g/mol
InChI Key: OVNQJOYUVLGFRK-UHFFFAOYSA-N
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Description

Methyl 5-bromopyridazine-3-carboxylate is an organic compound with the molecular formula C7H5BrN2O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromopyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of pyridazine derivatives followed by esterification. For instance, starting with 5-bromopyridazine-3-carboxylic acid, the compound can be esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are typically optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromopyridazine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridazine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromopyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-bromopyridazine-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromopyridine-3-carboxylate: Similar in structure but with a pyridine ring instead of a pyridazine ring.

    Methyl 5-bromonicotinate: Another similar compound with a different nitrogen positioning in the ring.

Uniqueness

Methyl 5-bromopyridazine-3-carboxylate is unique due to the presence of the pyridazine ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications where these properties are advantageous.

Biological Activity

Methyl 5-bromopyridazine-3-carboxylate is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including synthesis, interactions with biological targets, and therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C7H6BrN2O2 and a molecular weight of approximately 217.02 g/mol. The compound features a bromine atom on the pyridazine ring and a carboxylate ester functional group, which are critical for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : Introduction of the bromine atom into the pyridazine ring.
  • Esterification : Formation of the carboxylate ester group.

These synthetic routes require precise control over reaction conditions to maximize yield and purity.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant biological activity relevant to pharmacology. Its structure allows it to interact with specific biological targets, making it a candidate for studies involving:

  • Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, influencing physiological responses.

These interactions are crucial for understanding its mechanism of action and potential therapeutic effects in treating diseases such as cancer and inflammation.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : Research has indicated that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have explored its role in neuroprotection, particularly in models of neurodegenerative diseases where cholinergic dysfunction is prevalent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other brominated heterocycles. A comparative analysis highlights its unique properties:

Compound NameStructure FeaturesBiological Activity
This compoundBromine on pyridazine ringEnzyme inhibition, anticancer potential
Methyl 5-bromonicotinateBromine on nicotinic ringAntimicrobial properties
Methyl 4-bromopyridineBromine on pyridine ringNeuroprotective effects

This table illustrates how structural variations influence biological activity, emphasizing the significance of this compound's unique configuration .

Properties

CAS No.

1256826-30-8

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

methyl 5-bromopyridazine-3-carboxylate

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3

InChI Key

OVNQJOYUVLGFRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=CC(=C1)Br

Origin of Product

United States

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